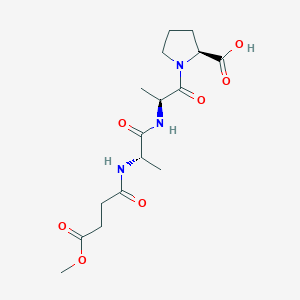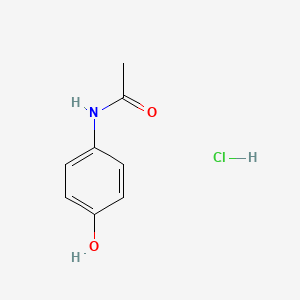![molecular formula C15H18O2 B14479290 1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid CAS No. 65805-81-4](/img/structure/B14479290.png)
1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid is a complex organic compound characterized by its unique polycyclic structure. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The structure of this compound includes a seven-membered ring fused with an indene moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Stobbe condensation of tricyclic ketones, followed by reduction and aromatization steps . The reaction conditions typically include the use of palladium-on-charcoal as a catalyst and anhydrous hydrogen fluoride for ring closure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptane: A simple seven-membered ring compound with similar structural features but lacking the indene moiety.
Indene: A bicyclic compound with a fused benzene and cyclopentene ring, similar to the indene moiety in the target compound.
Cycloheptene: A seven-membered ring compound with a double bond, offering different reactivity compared to the saturated target compound.
Uniqueness
1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid is unique due to its fused polycyclic structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
65805-81-4 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
1,2,3,6,7,8,9,10-octahydrocyclohepta[e]indene-4-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c16-15(17)14-9-10-5-2-1-3-6-11(10)12-7-4-8-13(12)14/h9H,1-8H2,(H,16,17) |
Clave InChI |
XBLXUSCOGCBOIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC(=C3CCCC3=C2CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
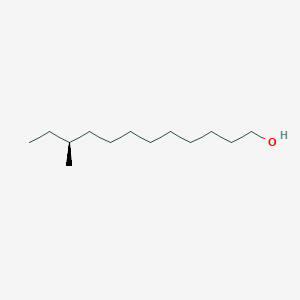
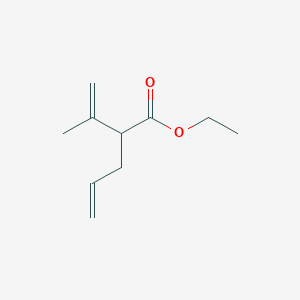
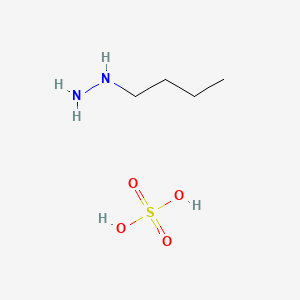
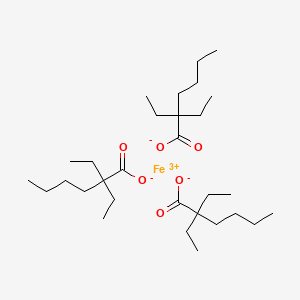
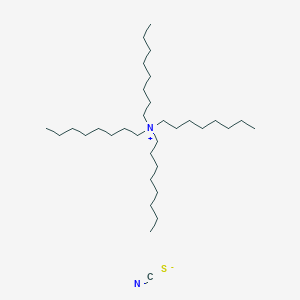
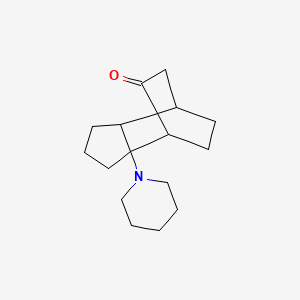
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)
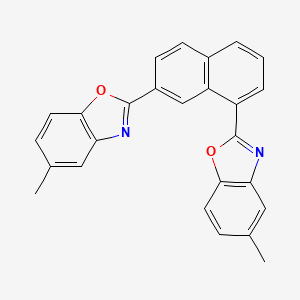
![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)
